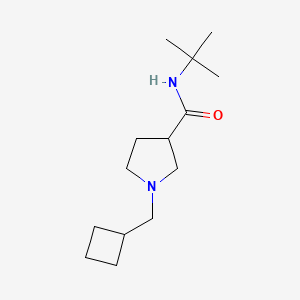![molecular formula C15H20N4OS B6470505 N-tert-butyl-1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide CAS No. 2640843-41-8](/img/structure/B6470505.png)
N-tert-butyl-1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-tert-butyl-1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide” is a compound that has been studied for its potential inhibitory effects on Mycobacterium tuberculosis bd oxidase . It is one of the few synthetically accessible compounds that can inhibit Cyt-bd in mycobacteria .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, when 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are heated under reflux with MeONa in BuOH, they are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Mechanism of Action
Target of Action
The primary target of N-tert-butyl-1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
This compound inhibits Cyt-bd . The inhibition of Cyt-bd leads to a decrease in ATP production, as evidenced by the ATP IC50 values obtained in the presence of the compound .
Biochemical Pathways
The inhibition of Cyt-bd affects the energy metabolism of Mycobacterium tuberculosis. This is because Cyt-bd plays a crucial role in the oxidative phosphorylation pathway, which is the primary source of ATP in these organisms .
Result of Action
The result of the compound’s action is a significant decrease in the ATP levels in Mycobacterium tuberculosis .
Action Environment
The efficacy of the compound can be influenced by the expression levels of the Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis . For example, the compound was found to be less potent against the M. tuberculosis H37Rv strain compared to the N0145 strain, which may be attributed to the higher expression of the Cyt-bd-encoding genes in the H37Rv strain .
Biochemical Analysis
Biochemical Properties
N-tert-butyl-1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide has been shown to interact with various enzymes and proteins. For instance, it has been developed as a functional antagonist for the receptor of thyroid stimulating hormone (TSH), reducing the TSH-stimulated adenylate cyclase activity in rat thyroid membranes .
Cellular Effects
The effects of this compound on cells are primarily related to its influence on thyroid function. It reduces the increase in the levels of total and free thyroxin in blood and the increase in the expression of thyroglobulin and D2 deiodinase genes in the thyroid gland .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the TSH receptor, thereby inhibiting the TSH-stimulated adenylate cyclase activity .
Temporal Effects in Laboratory Settings
Its ability to reduce TSH-stimulated adenylate cyclase activity suggests potential long-term effects on thyroid function .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce the increase in thyroxin levels and thyroid gene expression at a dosage of 40 mg/kg .
Metabolic Pathways
Its interaction with the TSH receptor suggests a role in the regulation of thyroid hormone synthesis .
Transport and Distribution
Its ability to interact with the TSH receptor suggests potential interactions with other transporters or binding proteins .
Subcellular Localization
Given its interaction with the TSH receptor, it is likely to be found in regions of the cell where this receptor is present .
Properties
IUPAC Name |
N-tert-butyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-15(2,3)18-13(20)10-4-6-19(8-10)12-11-5-7-21-14(11)17-9-16-12/h5,7,9-10H,4,6,8H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIZHKRPFKTXLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=C3C=CSC3=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-4-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6470433.png)
![N-tert-butyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B6470440.png)
![4-{6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6470447.png)
![N-tert-butyl-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-3-carboxamide](/img/structure/B6470454.png)
![N-ethyl-4-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6470467.png)
![4-{2-methyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6470474.png)
![methyl 6-(3-{[(tert-butoxy)carbonyl]amino}pyrrolidin-1-yl)pyridine-3-carboxylate](/img/structure/B6470486.png)
![N-tert-butyl-1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine-3-carboxamide](/img/structure/B6470489.png)
![N-cyclopropyl-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}morpholine-2-carboxamide](/img/structure/B6470496.png)
![N-tert-butyl-1-[(3-cyanophenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6470511.png)
![5-chloro-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6470513.png)
![N-tert-butyl-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidine-3-carboxamide](/img/structure/B6470517.png)
![4-methoxy-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6470528.png)
